[4-(2-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone
Description
4-(2-Fluorobenzyl)piperazin-1-ylmethanone (CAS: 5834-29-7) is a piperazine-based compound featuring a 2-fluorobenzyl group at the 4-position of the piperazine ring and a pyridin-3-yl methanone moiety. Its molecular formula is C₁₇H₁₈FN₃O (molecular weight: 299.35 g/mol), with the SMILES string C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CN=CC=C3 and InChIKey AAXADEVVQNILEC-UHFFFAOYSA-N .
Properties
CAS No. |
355814-89-0 |
|---|---|
Molecular Formula |
C17H18FN3O |
Molecular Weight |
299.34 g/mol |
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C17H18FN3O/c18-16-6-2-1-4-15(16)13-20-8-10-21(11-9-20)17(22)14-5-3-7-19-12-14/h1-7,12H,8-11,13H2 |
InChI Key |
AAXADEVVQNILEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorobenzyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the piperazine ring.
Attachment of the Pyridinyl Methanone Moiety: The final step involves the coupling of the piperazine derivative with a pyridinyl methanone precursor under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorobenzyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorobenzyl group or the pyridinyl moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for nucleophilic substitution and electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-Fluorobenzyl)piperazin-1-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Fluorobenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The fluorobenzyl group and the pyridinyl methanone moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of this compound differ in substituents on the piperazine ring, the benzyl group, or the aromatic methanone moiety. These variations significantly influence physicochemical properties, binding affinities, and biological activities. Below is a comparative analysis:
Substituted Benzyl-Piperazine Analogs
a) 4-(4-Fluorobenzyl)piperazin-1-ylmethanone
- Structure : The 4-fluorobenzyl substituent (vs. 2-fluoro in the parent compound) alters steric and electronic effects.
b) UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone
- Structure: Features a trifluoromethylphenyl group on piperazine and a chlorophenyl-ethanone chain.
- Activity: Inhibits the CYP51 enzyme in Trypanosoma cruzi with efficacy comparable to posaconazole .
- Key Difference : The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism, enhancing bioavailability .
c) 4-(4-Fluorophenyl)piperazin-1-ylmethanone (CAS: 921230-83-3)
Heterocyclic Methanone Modifications
a) KKQ: [4-[[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperazin-1-yl]-(2-fluorophenyl)methanone
- Structure : Incorporates an imidazo[1,2-a]pyridine ring and bromophenyl group.
- Impact : The bulky imidazo-pyridine system increases molecular weight (MW: 525.38 g/mol) and may reduce blood-brain barrier permeability compared to the parent compound .
b) UDD: N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine
Sulfonyl and Acylated Piperazine Derivatives
a) (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
- Structure : Cyclopropylsulfonyl group enhances polarity and solubility (MW: 325.39 g/mol).
- Impact : The sulfonyl group may improve water solubility but reduce membrane permeability .
b) (4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
- Structure: Pyrazolo-pyridine and dimethylaminobenzoyl groups introduce basicity and planar aromaticity.
- Impact: The dimethylamino group could act as a hydrogen-bond acceptor, enhancing receptor binding .
Comparative Data Table
| Compound Name | Substituents (R1, R2) | Molecular Formula | MW (g/mol) | Key Biological Activity |
|---|---|---|---|---|
| 4-(2-Fluorobenzyl)piperazin-1-ylmethanone | R1: 2-Fluorobenzyl, R2: Pyridin-3-yl | C₁₇H₁₈FN₃O | 299.35 | Not reported (structural analog of CYP51 inhibitors) |
| UDO | R1: 4-(Trifluoromethyl)phenyl, R2: 4-Chlorophenyl-ethanone | C₂₄H₂₂ClF₃N₄O | 487.91 | Anti-T. cruzi (CYP51 inhibition) |
| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | R1: 4-Fluorophenyl, R2: 2-Fluoropyridin-3-yl | C₁₆H₁₅F₂N₃O | 303.31 | Not reported (enhanced electronic effects) |
| KKQ | R1: Imidazo[1,2-a]pyridin-3-ylmethyl, R2: 2-Fluorophenyl | C₂₅H₂₂BrFN₄O | 525.38 | Structural complexity (potential kinase inhibition) |
Key Research Findings
- Trifluoromethyl Groups Enhance Potency : UDO and UDD demonstrate that trifluoromethyl groups improve CYP51 inhibition by increasing hydrophobic interactions .
- Heterocyclic Modifications : Compounds like KKQ show that bulky heterocycles (e.g., imidazo-pyridine) can reduce bioavailability but increase target specificity .
Biological Activity
The compound 4-(2-Fluorobenzyl)piperazin-1-ylmethanone, also known by its CAS number 5834-29-7, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its inhibitory effects on tyrosinase, a key enzyme in melanin production, and other relevant pharmacological properties.
The molecular formula of 4-(2-Fluorobenzyl)piperazin-1-ylmethanone is C17H18FN3O, with a molecular weight of 299.3427 g/mol. The compound exhibits a boiling point of approximately 445.3°C and a flash point of 223.1°C, indicating its stability under various conditions.
Tyrosinase Inhibition
Tyrosinase (TYR) is crucial in the biosynthesis of melanin, and its inhibition is a therapeutic target for treating hyperpigmentation disorders. Recent studies have demonstrated that derivatives of 4-(2-Fluorobenzyl)piperazin-1-ylmethanone exhibit significant inhibitory effects on TYR.
Key Findings:
- A competitive inhibitor derived from this compound, specifically 4-(4-fluorobenzyl)piperazin-1-ylmethanone (IC50 = 0.18 μM), was found to be approximately 100-fold more potent than the reference compound kojic acid (IC50 = 17.76 μM) in inhibiting TYR activity .
- The compound demonstrated an antimelanogenic effect on B16F10 melanoma cells without cytotoxicity, suggesting its potential as a safe therapeutic agent for skin disorders related to pigmentation .
| Compound | IC50 (μM) | Relative Activity |
|---|---|---|
| 4-(4-fluorobenzyl)piperazin-1-ylmethanone | 0.18 | 100x more active than kojic acid |
| Kojic Acid | 17.76 | Reference compound |
Docking studies have indicated that the binding mode of these compounds involves interactions with the active site of TYR, preventing substrate binding and thus inhibiting enzyme activity . This mechanism highlights the importance of structural modifications in enhancing the efficacy of piperazine derivatives.
Case Studies
Several studies have focused on the synthesis and evaluation of piperazine-based compounds for their biological activities:
- Inhibitory Studies on Agaricus bisporus Tyrosinase : Research has shown that novel derivatives based on the piperazine scaffold can significantly inhibit TYR from Agaricus bisporus, with varying degrees of potency depending on structural modifications .
- Cytotoxicity Assessment : MTT assays conducted on NIH-3T3 cell lines indicated that many derivatives exhibited low cytotoxicity while maintaining high inhibitory activity against TYR, making them suitable candidates for further development in dermatological applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
